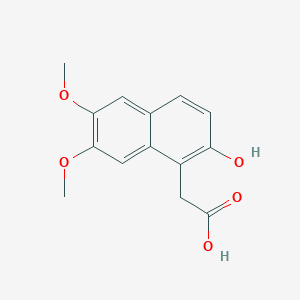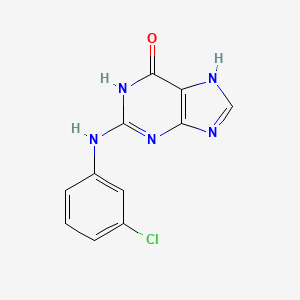
naphthalen-2-yl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl N-phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring and a phenylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl N-phenylcarbamate typically involves the reaction of naphthalen-2-ol with phenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at ambient temperature . The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthylamines or naphthols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: Naphthalen-2-yl N-phenylcarbamate can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of naphthalen-2-yl N-phenylcarbamate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in bacterial cells, leading to cell death . The compound may also disrupt cell membrane integrity and interfere with metabolic pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Naphthalen-2-yl N-phenylcarbamate can be compared with other similar compounds, such as:
Salicylanilides: These compounds also exhibit antimicrobial properties and share structural similarities with this compound.
Naphthylcarbamates: These derivatives have been studied for their biological activities and can serve as analogs for comparison.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of its analogs.
Properties
CAS No. |
15341-57-8 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
naphthalen-2-yl N-phenylcarbamate |
InChI |
InChI=1S/C17H13NO2/c19-17(18-15-8-2-1-3-9-15)20-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H,18,19) |
InChI Key |
CQZFJFILBMLBSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B11855426.png)



![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)





![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)
![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)
